molecular formula C8H5FN2O2S B2737431 6-fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 1193387-24-4

6-fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2737431
CAS No.: 1193387-24-4
M. Wt: 212.2
InChI Key: ASXXJQDETZYEJF-UHFFFAOYSA-N
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Description

6-Fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound that contains a benzodiazole ring substituted with a fluorine atom, a sulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminobenzenethiol with a fluorinated carboxylic acid derivative under acidic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.

    6-Fluoro-1H-1,3-benzodiazole-4-carboxylic acid:

Uniqueness

6-Fluoro-2-sulfanyl-1H-1,3-benzodiazole-4-carboxylic acid is unique due to the presence of both the fluorine and sulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and potential for various applications .

Properties

IUPAC Name

6-fluoro-2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S/c9-3-1-4(7(12)13)6-5(2-3)10-8(14)11-6/h1-2H,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXXJQDETZYEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)NC(=S)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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